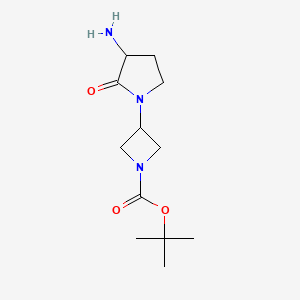

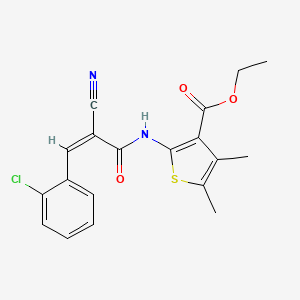

![molecular formula C20H23N5O3S B2492258 2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide CAS No. 893905-45-8](/img/structure/B2492258.png)

2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a broader class of chemical entities known for their intricate molecular structures and potential for various applications in materials science and pharmaceuticals. Although the specific compound has not been directly studied, insights can be drawn from closely related compounds, particularly those involving pyrimidine derivatives and thioacetamide functionalities.

Synthesis Analysis

The synthesis of closely related compounds typically involves stepwise reactions that introduce the pyrimidine core, followed by functionalization with thioacetamide bridges and subsequent modifications to incorporate specific phenyl groups or substituents. Techniques such as condensation reactions, Ullmann coupling, and protective group strategies are common (Brown & Ford, 1967).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives often exhibits significant conformational flexibility, influenced by the substitution pattern around the pyrimidine ring. Crystallographic studies reveal that these molecules can adopt various conformations, significantly impacting their physical and chemical properties. Intramolecular hydrogen bonding is a common feature, stabilizing specific conformations (Subasri et al., 2016).

Chemical Reactions and Properties

Pyrimidine derivatives engage in a wide range of chemical reactions, underlining their versatility as synthetic intermediates. They can undergo nucleophilic substitution, cycloaddition reactions, and electrophilic aromatic substitutions, depending on the nature of the substituents and reaction conditions. The presence of a thioacetamide moiety introduces additional reactivity, particularly towards oxidation and hydrolysis, leading to diverse chemical transformations (Rahmouni et al., 2014).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. The incorporation of specific functional groups can significantly alter these properties, affecting their utility in various applications. For instance, solubility in organic solvents can be enhanced through the introduction of sulfanyl or acetamide groups, facilitating their use in synthetic and medicinal chemistry contexts.

Chemical Properties Analysis

The chemical behavior of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. Electron-withdrawing or donating groups can affect the compound's acidity, basicity, and reactivity towards nucleophiles and electrophiles. The thioacetamide functionality, in particular, imparts unique electrophilic characteristics, enabling selective transformations that are pivotal in the synthesis of complex molecules (Gangjee et al., 1996).

科学的研究の応用

Antimicrobial and Antitubercular Activities

Pyrimidine derivatives have been explored for their antimicrobial properties against various bacterial and fungal strains. For instance, the study of synthesized pyrimidine-triazole derivatives revealed significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022). Additionally, pyrimidine-azetidinone analogues were found to possess in vitro antimicrobial and antitubercular activities, offering a foundation for designing antibacterial and antituberculosis compounds based on pyrimidine structures (Chandrashekaraiah et al., 2014).

Antifolate Inhibitors

Pyrimidine derivatives also show promise as antifolate inhibitors, which are crucial in cancer treatment and bacterial infection control. Novel pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, demonstrating potential as antitumor and antibacterial agents (Gangjee et al., 1996). This research avenue suggests the chemical compound could serve a role in developing new therapeutic agents.

Structural and Chemical Properties

Research into the crystal structures of pyrimidine derivatives enriches our understanding of their chemical behaviors and potential interactions. Studies detail the hydrogen-bonded dimers, pi-stacked hydrogen-bonded chains, and other molecular arrangements of pyrimidine compounds, offering insights into their stability, reactivity, and potential applications in material science and drug design (Trilleras et al., 2008).

特性

IUPAC Name |

2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3S/c1-11(2)21-14(26)10-29-18-15-17(24(4)20(28)25(5)19(15)27)22-16(23-18)13-8-6-7-12(3)9-13/h6-9,11H,10H2,1-5H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSGVRJUYDJTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(C(=N2)SCC(=O)NC(C)C)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide](/img/structure/B2492180.png)

![(E)-2,3-dimethoxy-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492182.png)

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride](/img/structure/B2492183.png)

![N-(4-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide](/img/structure/B2492185.png)

![N-(2-hydroxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2492194.png)

![1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2492196.png)

![6-Allyl-5-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2492197.png)

![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2492198.png)